Alkali blue 6B monosodium(IND)

Description

Properties

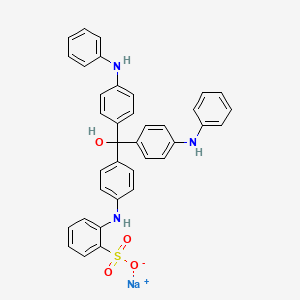

IUPAC Name |

sodium;2-[4-[bis(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H31N3O4S.Na/c41-37(27-15-21-32(22-16-27)38-30-9-3-1-4-10-30,28-17-23-33(24-18-28)39-31-11-5-2-6-12-31)29-19-25-34(26-20-29)40-35-13-7-8-14-36(35)45(42,43)44;/h1-26,38-41H,(H,42,43,44);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCZPTGXEYXQRS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855864 | |

| Record name | Sodium 2-{4-[bis(4-anilinophenyl)(hydroxy)methyl]anilino}benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1324-80-7 | |

| Record name | Sodium 2-{4-[bis(4-anilinophenyl)(hydroxy)methyl]anilino}benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acid blue 119, carbinol base sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Alkali Blue 6B Monosodium (IND)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Alkali Blue 6B monosodium salt, a versatile triphenylmethane dye. This document details its physicochemical characteristics, and applications in protein analysis and heavy metal remediation, supported by experimental protocols and graphical representations of workflows.

Chemical Identity and Physicochemical Properties

Alkali Blue 6B monosodium salt is the sulfonated sodium salt of Colour Index (C.I.) 42765. The monosodium salt is favored in commercial preparations due to its superior crystallinity and solubility in methanol.[1] There are multiple CAS numbers and molecular formulas associated with "Alkali Blue 6B," which can refer to the free acid form or other salt forms. For the purpose of this guide, we will focus on the monosodium form, often indexed under CAS number 1324-80-7.

Table 1: Chemical Identifiers for Alkali Blue 6B Monosodium Salt

| Identifier | Value |

| Chemical Name | Sodium;4-[[4-[[4-(phenylamino)phenyl][4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl]phenyl]amino]benzenesulfonate |

| Synonyms | C.I. Acid Blue 110, C.I. 42765 monosodium salt, Alkali Blue 6B sodium salt |

| CAS Number | 1324-80-7[2][3] |

| Molecular Formula | C₃₇H₃₀N₃NaO₄S[3] |

| Molecular Weight | 635.71 g/mol [3] |

| C.I. Number | 42765 / Acid Blue 110 |

Table 2: Physicochemical Properties of Alkali Blue 6B Monosodium Salt

| Property | Value |

| Appearance | Dark blue powder |

| Melting Point | >250 °C[1] |

| Solubility | Sparingly soluble in water; Soluble in ethanol[1] and methanol (≥1 mg/mL)[1] |

| pH Indicator Range | pH 9.4 (Blue) to pH 14.0 (Red)[3][4] |

| UV-Vis Absorption Maximum (λmax) | ~612 nm[5] |

| LogP | 10.477 (for the free acid form, indicating high hydrophobicity)[1] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the aqueous solubility of Alkali Blue 6B monosodium salt.

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of Alkali Blue 6B monosodium salt to a known volume of deionized water in a sealed, airtight container.

-

Equilibration: Place the container in a constant temperature bath (e.g., 25 °C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, centrifuge the solution at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of Alkali Blue 6B monosodium salt in water.

-

Measure the absorbance of the standard solutions and the saturated supernatant at the λmax (~612 nm) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the dye in the supernatant by interpolating its absorbance on the calibration curve. This concentration represents the aqueous solubility.

-

UV-Vis Spectrophotometric Analysis and Molar Absorptivity

This protocol describes the determination of the UV-Vis absorption spectrum and the molar absorptivity of Alkali Blue 6B monosodium salt.

Methodology:

-

Solvent Selection: Choose a suitable solvent in which the dye is readily soluble, such as ethanol or methanol. The solvent should be transparent in the visible region of the spectrum.

-

Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbances within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectral Scan: For one of the working solutions, perform a wavelength scan over the visible range (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).

-

Absorbance Measurements: Measure the absorbance of all the working solutions at the determined λmax.

-

Calculation of Molar Absorptivity (ε):

-

According to the Beer-Lambert law, A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration.

-

Plot a graph of absorbance versus molar concentration. The slope of the resulting straight line will be the molar absorptivity (ε).

-

Determination of pH Indicator Range

This protocol details the method for visually determining the pH transition range of Alkali Blue 6B monosodium salt.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from approximately 8 to 15.

-

Preparation of Indicator Solution: Prepare a dilute solution of Alkali Blue 6B monosodium salt in a suitable solvent (e.g., ethanol or water).

-

Color Observation:

-

To a set of clean test tubes, add a fixed volume of each buffer solution.

-

Add a small, consistent amount (e.g., 1-2 drops) of the indicator solution to each test tube.

-

Observe and record the color of the solution in each test tube against a white background.

-

-

Determination of Transition Range: The pH range over which the color changes from blue to red is the visual transition interval of the indicator.

Applications in Biochemical Research

Alkali Blue 6B monosodium salt is utilized in various biochemical and medical research applications due to its ability to interact with proteins and chelate heavy metal ions.[6]

Protein Adsorption Studies

The interaction of Alkali Blue 6B monosodium salt with proteins can be leveraged in protein adsorption studies.

Experimental Workflow:

-

Protein Immobilization (Optional): The target protein can be immobilized on a solid support (e.g., microbeads, microplate wells).

-

Incubation with Dye: The immobilized protein is incubated with a solution of Alkali Blue 6B monosodium salt of a known concentration.

-

Washing: The solid support is washed to remove any unbound dye.

-

Quantification of Bound Dye: The amount of dye bound to the protein can be quantified. This can be done either by eluting the bound dye and measuring its absorbance or by directly measuring the color intensity on the solid support.

-

Data Analysis: The amount of bound dye can be related to the amount of adsorbed protein.

Heavy Metal Removal

Alkali Blue 6B monosodium salt contains functional groups such as -SO₃H, -NH, and -OH, which can participate in the chelation of divalent heavy metal ions.[6]

Experimental Workflow:

-

Preparation of Contaminated Solution: A solution containing a known concentration of a heavy metal ion (e.g., Cd²⁺, Pb²⁺, Zn²⁺) is prepared.

-

Adsorption: A known amount of an adsorbent material functionalized with Alkali Blue 6B is added to the heavy metal solution.

-

Equilibration: The mixture is agitated for a specific period to allow for the adsorption of the metal ions onto the functionalized adsorbent.

-

Separation: The adsorbent is separated from the solution by filtration or centrifugation.

-

Analysis of Remaining Metal Ions: The concentration of the heavy metal ions remaining in the supernatant is determined using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

Calculation of Removal Efficiency: The percentage of heavy metal removed from the solution is calculated based on the initial and final concentrations.

References

- 1. benchchem.com [benchchem.com]

- 2. biobasic.com [biobasic.com]

- 3. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Solubility Treatment of Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 5. Absorption [Alkali Blue 6B] | AAT Bioquest [aatbio.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Core Mechanism of Action of Alkali Blue 6B Monosodium (IND) in Biochemical and Histological Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alkali Blue 6B Monosodium (IND), a synthetic triphenylmethane dye, is a versatile tool in various scientific applications, primarily recognized for its utility as a pH indicator and a histological stain. This technical guide elucidates the core mechanisms governing its action in these contexts. It is crucial to note that while Alkali Blue 6B interacts with proteins, it does not function as a specific modulator in biochemical assays in the manner of an enzyme inhibitor or receptor ligand with defined affinity constants. Instead, its mechanism is rooted in its physicochemical properties, which dictate its colorimetric changes and its binding to biological macromolecules. This document provides a comprehensive overview of its properties, the principles of its interactions, and detailed protocols for its application in a laboratory setting.

Physicochemical Properties of Alkali Blue 6B Monosodium (IND)

A summary of the key quantitative and qualitative data for Alkali Blue 6B Monosodium (IND) is presented below for easy reference.

| Property | Value |

| Synonyms | C.I. 42765, Acid Blue 110, Acid Blue 119 |

| Molecular Formula | C₃₇H₂₉N₃NaO₃S |

| Molecular Weight | 618.7 g/mol |

| CAS Number | 1324-76-1 |

| Appearance | Dark blue to purple powder |

| Solubility | Soluble in organic solvents (e.g., ethanol), insoluble in water[1][2] |

| pH Indicator Range | pH 9.4 (Blue) to pH 14.0 (Red)[3] |

Core Mechanisms of Action

The "mechanism of action" of Alkali Blue 6B is best understood by examining its two primary applications: as a pH indicator and as a stain in histology.

Mechanism as a pH Indicator

Alkali Blue 6B functions as a pH indicator due to the protonation and deprotonation of its functional groups in response to changes in the hydrogen ion concentration of a solution. This alteration in its electronic structure leads to a shift in its absorption spectrum, resulting in a visible color change.[4] The transition from blue in alkaline conditions (pH 9.4) to red in more strongly alkaline environments (pH 14.0) makes it suitable for titrations and other analytical methods where monitoring of pH in this range is required.[3][4]

Mechanism of Interaction with Proteins and Tissues

In a biological context, the primary mechanism of action of Alkali Blue 6B is its non-specific adsorption and aggregation onto proteins and other macromolecules. This interaction is largely driven by electrostatic forces.

-

Electrostatic Interactions: As an acid dye, Alkali Blue 6B possesses negatively charged sulfonic acid groups. These groups can form electrostatic bonds with positively charged amino acid residues (such as lysine and arginine) on the surface of proteins, particularly in acidic conditions where these protein residues are protonated.

-

Histological Staining: This property is leveraged in histological staining techniques. Alkali Blue 6B is used to stain cellular structures like nuclei and nucleic acids, as well as extracellular components like collagen.[1][2] In methods analogous to Mallory's trichrome stain, it acts as the blue counterstain for collagen.

The following diagram illustrates the conceptual mechanism of Alkali Blue 6B's interaction with a protein surface.

Experimental Protocols

While specific biochemical assays featuring Alkali Blue 6B as a modulator are not documented, its application in histological staining is well-established. Below is a representative protocol for its use in a trichrome staining method for the differentiation of muscle and collagen fibers, adapted from similar procedures.

Trichrome Staining Protocol with Alkali Blue 6B

Objective: To differentiate collagen fibers (blue) from muscle and cytoplasm (red) and nuclei (dark blue/black) in formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Deparaffinized and rehydrated tissue sections

-

Bouin's solution (optional, for post-fixation)

-

Weigert's iron hematoxylin

-

Biebrich scarlet-acid fuchsin solution

-

Phosphotungstic/Phosphomolybdic acid solution

-

Alkali Blue 6B solution (1% in 1% acetic acid)

-

1% Acetic acid solution

-

Graded alcohols and xylene

Workflow Diagram:

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. chemicalworlds.com [chemicalworlds.com]

- 3. Alkali blue 6B (C.I. 42765), 10 g, CAS No. 1324-76-1 | Acid Value Determination | Analysis of Food | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 4. Buy Alkali Blue 6B (C.I. 42765) (EVT-13964830) [evitachem.com]

Spectral Characteristics of Alkali Blue 6B Monosodium (IND): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Properties and Applications of Alkali Blue 6B Monosodium (IND).

This technical guide provides a comprehensive overview of the spectral characteristics of Alkali blue 6B monosodium (IND), also known as Acid Blue 110. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques in their work. This document details the dye's absorption and potential fluorescence properties, provides experimental protocols for its use, and outlines a workflow for its application in histological staining.

Core Spectral and Physicochemical Properties

Alkali blue 6B is a synthetic, anionic dye belonging to the triarylmethane class. Its chemical structure and properties make it suitable for various applications in biological and chemical analysis, primarily as a pH indicator and a histological stain.[1][2][3] The monosodium salt form ensures its solubility in certain solvents, facilitating its use in spectroscopic studies.

Quantitative Spectroscopic Data

The spectroscopic properties of Alkali blue 6B monosodium (IND) are critical for its effective application. The dye exhibits a strong absorbance in the visible region of the electromagnetic spectrum. A summary of its key quantitative spectral data is presented in the table below.

| Parameter | Value | Solvent | Notes |

| Absorption Maximum (λmax) | 612 nm | Ethanol | The peak wavelength of light absorption.[4] |

| Molar Absorptivity (ε) | Approximately 595,700 M-1cm-1 | Ethanol | Calculated from a specific absorptivity of ≥ 1000 for a 1% w/v solution. |

| Molecular Weight | 595.7 g/mol | N/A | [5][6] |

| pH Transition Range | pH 9.4 (Blue) to pH 14.0 (Red) | Aqueous Solution | Visual transition interval for its use as a pH indicator.[1] |

Note on Molar Absorptivity Calculation: The molar absorptivity (ε) was calculated using the formula: ε = (A 1%/1cm * Molecular Weight) / 10. A specific absorptivity of 1000 was used for a 1% solution (equivalent to 10 g/L).

Experimental Protocols

Accurate and reproducible results in spectroscopy depend on meticulous experimental protocols. The following sections provide detailed methodologies for the preparation of Alkali blue 6B solutions and a general protocol for UV-Visible absorbance measurements.

Preparation of Stock Solutions

For spectroscopic analysis, a stock solution of Alkali blue 6B monosodium (IND) should be prepared in a suitable solvent. Ethanol is a commonly used solvent due to the dye's good solubility.

Materials:

-

Alkali blue 6B monosodium (IND) powder

-

Ethanol (spectroscopic grade)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh a precise amount of Alkali blue 6B monosodium (IND) powder using an analytical balance.

-

Transfer the powder to a clean, dry volumetric flask of a known volume.

-

Add a small amount of spectroscopic grade ethanol to the flask to dissolve the powder.

-

Once dissolved, fill the flask to the calibration mark with ethanol.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

For subsequent experiments, dilute this stock solution to the desired working concentrations using the same spectroscopic grade ethanol.

UV-Visible Absorbance Spectroscopy

This protocol outlines the steps for measuring the absorbance spectrum of an Alkali blue 6B solution.

Instrumentation:

-

UV-Visible Spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Set the wavelength range for the scan, typically from 400 nm to 800 nm, to encompass the visible spectrum.

-

Fill a clean quartz cuvette with the reference solvent (spectroscopic grade ethanol). This will serve as the blank.

-

Place the blank cuvette in the reference beam of the spectrophotometer.

-

Fill a second quartz cuvette with the Alkali blue 6B working solution.

-

Place the sample cuvette in the sample beam of the spectrophotometer.

-

Perform a baseline correction or "auto-zero" with the blank cuvette in the beam path.

-

Acquire the absorbance spectrum of the Alkali blue 6B solution.

-

Identify the wavelength of maximum absorbance (λmax).

Application in Histological Staining

Alkali blue 6B is utilized in histology to stain various tissue components. The following is a generalized workflow for a histological staining procedure using Alkali blue 6B. It is important to note that specific protocols may need to be optimized depending on the tissue type and the target structures.

Detailed Staining Protocol (Example)

This protocol is a starting point and may require optimization.

Solutions:

-

Alkali Blue 6B Staining Solution (1% w/v): Dissolve 1 g of Alkali blue 6B in 100 mL of 1% acetic acid solution.

-

1% Acetic Acid Solution: Add 1 mL of glacial acetic acid to 99 mL of distilled water.

-

Nuclear Fast Red Solution (Counterstain): Commercially available or prepared according to standard histological procedures.

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through graded alcohols (100%, 95%, 70%) to distilled water.

-

Staining: Immerse slides in the 1% Alkali blue 6B staining solution for 5-10 minutes.

-

Rinsing (Optional): Briefly rinse in 1% acetic acid solution to differentiate and remove excess stain.

-

Washing: Wash in running tap water for 2-5 minutes.

-

Counterstaining: Immerse slides in Nuclear Fast Red solution for 3-5 minutes.

-

Washing: Wash in running tap water for 1-2 minutes.

-

Dehydration: Dehydrate sections through graded alcohols.

-

Clearing: Clear in xylene.

-

Mounting: Mount with a suitable resinous mounting medium.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for conducting spectroscopic analysis of Alkali blue 6B monosodium (IND).

Conclusion

This technical guide has summarized the key spectral characteristics of Alkali blue 6B monosodium (IND) and provided foundational experimental protocols for its use in spectroscopy and histology. The provided data and workflows offer a solid starting point for researchers employing this versatile dye. Further investigation into its fluorescence properties is warranted to expand its application in more advanced analytical techniques. As with any chemical reagent, users should consult the relevant Safety Data Sheet (SDS) before handling and adhere to appropriate laboratory safety practices.

References

- 1. Buy Alkali Blue 6B (C.I. 42765) (EVT-13964830) [evitachem.com]

- 2. Alkali blue 6B, Hi-Cert™ [himedialabs.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Absorption [Alkali Blue 6B] | AAT Bioquest [aatbio.com]

- 5. Alkali Blue 6B (C.I. 42765) | C37H29N3O3S | CID 135532605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alkali blue 6B (C.I. 42765), 10 g, CAS No. 1324-76-1 | Acid Value Determination | Analysis of Food | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

A Technical Guide to the Solubility Profile of Alkali Blue 6B Monosodium (IND)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Alkali blue 6B monosodium salt (IND). The information contained herein is intended to be a valuable resource for professionals in research and development who utilize this dye in their work. This document outlines the known solubility of Alkali blue 6B monosodium in various solvents, presents a detailed experimental protocol for solubility determination, and includes a logical workflow to guide researchers in this process.

Core Topic: Solubility of Alkali Blue 6B Monosodium (IND)

Alkali blue 6B monosodium, an acidic dye, is utilized in biochemical and medical research.[1][2] Its utility in various applications is often dependent on its solubility in different solvent systems. The solubility of this dye is influenced by factors such as the polarity of the solvent and the temperature.

Data Presentation: Solubility in Various Solvents

Quantitative solubility data for Alkali blue 6B monosodium is not extensively available in published literature. The following table summarizes the available qualitative and quantitative information. It is recommended that this data be experimentally verified for specific applications.

| Solvent | Temperature | Solubility | Citation |

| Water | Ambient | Sparingly soluble | [3] |

| Ethanol | Ambient | Soluble | [3] |

| Methanol | Ambient | ≥1 mg/mL | [3] |

| Acidified Methanol (Methanol + 1mL 1N HCl) | Ambient | 10 ppm yields a clear dark blue solution |

Experimental Protocols for Solubility Determination

A precise understanding of a compound's solubility is critical for its effective application. The following are two common methodologies for the quantitative and qualitative determination of Alkali blue 6B monosodium solubility.

Method 1: Visual Inspection for Qualitative and Semi-Quantitative Solubility Assessment

This method is a straightforward approach to determine if a compound is soluble in a particular solvent and to estimate the approximate solubility.

Objective: To visually assess the solubility of Alkali blue 6B monosodium in a solvent at various concentrations.

Materials:

-

Alkali blue 6B monosodium powder

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials or test tubes

-

Vortex mixer

-

Water bath sonicator (optional)

-

Heating block or water bath (optional)

Procedure:

-

Preparation of a Stock Solution: Begin by attempting to dissolve a relatively high concentration of the test chemical, for instance, 20 mg/mL.[4]

-

Weigh a precise amount of Alkali blue 6B monosodium (e.g., 10 mg) and place it into a glass vial.

-

Add the corresponding volume of the solvent (e.g., 0.5 mL) to the vial.

-

-

Dissolution Process:

-

Gently mix the sample at room temperature.

-

Vortex the vial for 1-2 minutes to facilitate dissolution.[4]

-

If the compound has not fully dissolved, sonicate the vial in a water bath for up to 5 minutes.[4]

-

If solubility is still not achieved, the solution can be warmed to 37°C for a period of 5 to 60 minutes.[4]

-

-

Observation: A compound is considered soluble if the resulting solution is clear, with no visible cloudiness or precipitate.[4]

-

Serial Dilutions: If the initial concentration does not dissolve, perform serial dilutions (e.g., decreasing the concentration by a factor of 10) and repeat the dissolution process until solubility is achieved.[4]

Method 2: Quantitative Determination of Solubility using UV-Visible Spectrophotometry

This method provides a more precise, quantitative measurement of solubility and is based on the Beer-Lambert Law.

Objective: To quantitatively determine the solubility of Alkali blue 6B monosodium in a specific solvent.

Materials:

-

Alkali blue 6B monosodium powder

-

Solvent of interest

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with 0.22 µm pore size)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Alkali blue 6B monosodium to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

Filter the saturated solution to remove any undissolved solid. It is crucial to ensure the temperature remains constant during filtration to avoid precipitation.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Alkali blue 6B monosodium of a known concentration in the same solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

-

Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) for Alkali blue 6B monosodium in the chosen solvent by scanning a standard solution across the UV-Vis spectrum.

-

Measure the absorbance of each standard solution at the λmax to construct a calibration curve (absorbance vs. concentration).

-

-

Solubility Calculation:

-

Measure the absorbance of the filtered, saturated solution at the λmax. It may be necessary to dilute the saturated solution to bring the absorbance within the linear range of the calibration curve.

-

Use the calibration curve to determine the concentration of the (diluted) saturated solution.

-

If the saturated solution was diluted, multiply the measured concentration by the dilution factor to calculate the solubility of Alkali blue 6B monosodium in that solvent.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of dye solubility.

Caption: Workflow for the determination of dye solubility.

References

Understanding the CAS number and synonyms for Alkali blue 6B monosodium(IND)

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

Alkali Blue 6B Monosodium (IND), a synthetic triphenylmethane dye, is a versatile tool in biochemical and medical research. This guide provides a comprehensive overview of its technical specifications, applications, and relevant experimental protocols.

| Identifier | Value | Citation |

| Chemical Name | Sodium 4-[[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]benzenesulfonate | [1] |

| CAS Number | 1324-80-7 | [2][3] |

| Molecular Formula | C37H30N3NaO4S | |

| Molecular Weight | 635.71 g/mol |

Synonyms:

Physicochemical Properties and Handling

Alkali Blue 6B Monosodium is a solid, dark blue to brown-black powder.[1] It is known for its stability under alkaline conditions.[2] The dye is soluble in water and exhibits a characteristic color change in response to varying pH levels, making it a useful acid-base indicator with a visual transition interval from pH 9.4 (blue) to 14.0 (red).

Storage and Stability:

For long-term storage, the powdered form should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year. The product is stable at ambient temperature for short periods, such as during shipping.[3]

Applications in Research and Development

Alkali Blue 6B Monosodium (IND) is primarily utilized in the following areas:

-

Protein Analysis: It serves as a staining agent for the visualization and quantification of proteins in electrophoresis gels.[4][5] Its interaction with various proteins also makes it suitable for protein adsorption studies.[4]

-

Biological Staining: As a biological stain, it is used to highlight specific cellular components for microscopic examination.[5]

-

pH Indicator: Its distinct color change at high pH values allows for its use as an indicator in various chemical titrations.

-

Heavy Metal Removal: The presence of SO3H-, NH, and OH groups enables the compound to react with divalent heavy metal ions, suggesting its potential use in the remediation of heavy metals from aqueous solutions.[4]

Experimental Protocols

While specific, detailed protocols for every application of Alkali Blue 6B Monosodium (IND) are proprietary to individual research labs and manufacturers, the following sections provide generalized experimental methodologies based on established principles for related dyes and applications.

Protein Gel Staining Protocol (General)

This protocol is adapted from standard procedures for Coomassie-based staining, which shares a similar mechanism with Alkali Blue 6B.

Materials:

-

Polyacrylamide gel with separated proteins

-

Fixing Solution: 50% methanol, 10% acetic acid, 40% distilled water

-

Staining Solution: Alkali Blue 6B Monosodium (IND) dissolved in an appropriate solvent (e.g., ethanol/acetic acid solution). Concentration may need to be optimized.

-

Destaining Solution: 10% acetic acid, 40% methanol, 50% distilled water

-

Shaking platform

Procedure:

-

Fixation: After electrophoresis, immerse the gel in the Fixing Solution for at least 1 hour on a shaking platform. This step is crucial to precipitate the proteins within the gel matrix and remove interfering substances like SDS.[5]

-

Staining: Decant the Fixing Solution and add the Alkali Blue 6B Staining Solution. Ensure the gel is fully submerged. Incubate for 1-2 hours at room temperature with gentle agitation.[6]

-

Destaining: Remove the staining solution and wash the gel with the Destaining Solution. Change the destaining solution every 30-60 minutes until the background of the gel is clear and the protein bands are distinctly visible.[5]

-

Visualization and Storage: The stained gel can be visualized using a standard gel documentation system. For long-term storage, the gel can be kept in a solution of 20% ammonium sulfate at 4°C.[7]

Protein Quantification Assay (Conceptual Workflow)

This outlines a conceptual workflow for a colorimetric protein quantification assay using Alkali Blue 6B Monosodium (IND), based on the principles of dye-binding assays.

dot

Caption: Conceptual workflow for a protein quantification assay.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for protein analysis, a common application for which Alkali Blue 6B Monosodium (IND) would be utilized as a visualization agent.

dot

Caption: General workflow for protein separation and analysis.

Signaling Pathway Interaction

Currently, there is no direct evidence in the reviewed literature to suggest that Alkali Blue 6B Monosodium (IND) or other triphenylmethane dyes directly and specifically modulate known signaling pathways in a manner relevant to drug development research. Their primary utility lies in their physicochemical properties as dyes and indicators for analytical purposes. The interaction with proteins is generally based on non-covalent binding to facilitate visualization rather than inducing a specific biological response.

Conclusion

Alkali Blue 6B Monosodium (IND) is a valuable analytical reagent for researchers in various scientific disciplines. Its well-defined chemical properties and versatility in protein staining and as a pH indicator make it a staple in many laboratories. While its direct role in modulating cellular signaling has not been established, its application in the analysis of proteins, which are the core components of these pathways, is indispensable. Further research may yet uncover more specific biological interactions of this and other triphenylmethane dyes.

References

- 1. Alkali Blue 6B (C.I. 42750) | CAS 1324-80-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. CAS 1324-80-7: Alkali Blue 6B | CymitQuimica [cymitquimica.com]

- 3. T89093-10mg | Alkali blue 6B monosodium [1324-80-7] Clinisciences [clinisciences.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bio-rad.com [bio-rad.com]

- 6. ReadyBlue Protein Gel Staining Protocols [sigmaaldrich.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Safe Handling of Alkali Blue 6B Monosodium (IND)

This guide provides comprehensive safety precautions and handling guidelines for Alkali blue 6B monosodium, a chemical substance used by researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification and Properties

Alkali blue 6B monosodium is identified by the following properties:

| Property | Value | Reference |

| Chemical Name | [[4-[Hydroxybis[4-(phenylamino)phenyl]methyl]phenyl]amino]benzenesulfonic acid monosodium salt | [1] |

| Synonym | Alkali blue 6B indicator | [1] |

| CAS Number | 1324-76-1, 30586-13-1 | [1][2] |

| CI Number | 42750 | [1] |

| Molecular Formula | C37H30N3NaO4S | [1] |

| Molecular Weight | 635.71 g/mol | [1] |

| Physical State | Powder | [1] |

| Color | Blue | [1] |

Hazard Identification and Toxicological Information

The chemical, physical, and toxicological properties of Alkali blue 6B monosodium have not been thoroughly investigated.[1][3] However, the available information suggests the following potential hazards:

-

Eye Irritation: Causes serious eye irritation.[1]

-

Skin Irritation: May cause skin irritation upon contact.[1] Frequent or prolonged contact may lead to dermal irritation.

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

-

Ingestion: May be harmful if swallowed.[1]

It is important to note that this substance is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[4][5] Furthermore, it is not identified as a probable, possible, or confirmed human carcinogen by IARC.[6]

Personal Protective Equipment (PPE) and Exposure Controls

To minimize exposure, the following personal protective equipment should be used when handling Alkali blue 6B monosodium:

-

Eye and Face Protection: Safety glasses with side-shields conforming to EN166, or chemical goggles, are recommended.[1][2]

-

Skin Protection: Handle with gloves that have been inspected prior to use.[1][6] Nitrile or neoprene gloves complying with AS 2161 are suitable.[2] Impervious clothing should be worn to prevent skin contact.[1]

-

Respiratory Protection: For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[1] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

The following diagram illustrates the proper selection of PPE:

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the stability of Alkali blue 6B monosodium and ensuring laboratory safety.

-

Handling: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Provide appropriate exhaust ventilation where dust is formed.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][6] Keep the container tightly closed.[1][6]

The following workflow outlines the safe handling of Alkali Blue 6B in a laboratory setting:

References

The Principle of Alkali Blue 6B Monosodium (IND) in Protein Interaction Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles behind the use of Alkali Blue 6B monosodium (IND), a triarylmethane dye, in the study of protein interactions. This document outlines the fundamental mechanisms, experimental protocols, and data interpretation related to the application of this dye in protein science, with a particular focus on its utility in investigating protein aggregation and binding phenomena.

Core Principles: Electrostatic and Hydrophobic Interactions Driving Protein-Dye Association

Alkali Blue 6B is a synthetic anionic dye that interacts with proteins through a combination of electrostatic and hydrophobic forces.[1] Its utility in protein interaction studies stems from the significant changes in its spectroscopic properties upon binding to proteins, particularly when proteins undergo conformational changes or aggregation.

The interaction is primarily driven by:

-

Electrostatic Interactions: The negatively charged sulfonate group on the Alkali Blue 6B molecule interacts with positively charged amino acid residues on the protein surface, such as lysine and arginine.[1]

-

Hydrophobic Interactions: The aromatic rings of the dye can engage in hydrophobic interactions with nonpolar pockets on the protein surface.

A key aspect of using Alkali Blue 6B is the phenomenon of protein-induced fluorescence enhancement (PIFE) . In an aqueous solution, the dye exhibits a certain level of fluorescence. Upon binding to a protein, the dye's local environment becomes more nonpolar and its rotational freedom is restricted, leading to a significant increase in its fluorescence quantum yield. This enhancement forms the basis for quantitative analysis.

Furthermore, the aggregation of Alkali Blue 6B molecules on the surface of proteins, a phenomenon described as Langmuir aggregation , is central to its application. This process involves the formation of dye aggregates on the protein surface, which can be monitored spectroscopically to provide insights into protein concentration and interactions.[2]

Application in Protein Interaction Studies: Monitoring Protein Aggregation

A primary application of Alkali Blue 6B in protein interaction studies is the monitoring of protein aggregation. Protein aggregation is a form of protein-protein interaction that is implicated in a variety of neurodegenerative diseases. Dyes that can selectively bind to and report on the presence of protein aggregates are valuable tools in this area of research.

The principle behind using Alkali Blue 6B for this purpose is that the dye will exhibit different spectroscopic characteristics when bound to monomeric (or native) proteins compared to when it is bound to aggregated protein structures. This difference can manifest as:

-

Changes in Absorption Maxima: A shift in the wavelength of maximum absorbance.

-

Enhanced Fluorescence Emission: A significant increase in fluorescence intensity.

-

Changes in Fluorescence Anisotropy: Alterations in the polarization of the emitted light.

By monitoring these changes over time, researchers can study the kinetics of protein aggregation and screen for inhibitors of this process.

Experimental Protocols

While a standardized, universally adopted protocol for using Alkali Blue 6B for protein interaction studies is not as established as for other assays, the following methodologies are based on the principles of dye-protein binding and spectroscopic analysis.

General Protein Staining for Visualization

Alkali Blue 6B can be used as a general protein stain for techniques like Western blotting and dot blots, allowing for the visualization of immobilized proteins.

Protocol for Staining Proteins on a Nitrocellulose Membrane:

-

Protein Transfer: Transfer proteins from a polyacrylamide gel to a nitrocellulose membrane using standard Western blotting procedures.

-

Washing: Wash the membrane with deionized water to remove any residual transfer buffer components.

-

Staining Solution Preparation: Prepare a staining solution of 0.1% (w/v) Alkali Blue 6B in 40% ethanol and 10% acetic acid.

-

Staining: Immerse the membrane in the staining solution and incubate with gentle agitation for 5-10 minutes at room temperature.

-

Destaining: Destain the membrane in a solution of 40% ethanol and 10% acetic acid until the protein bands are clearly visible against a faint blue background.

-

Washing and Drying: Wash the membrane with deionized water and allow it to air dry.

Spectroscopic Assay for Monitoring Protein Aggregation

This protocol describes a conceptual framework for a solution-based assay to monitor protein aggregation using Alkali Blue 6B.

Materials:

-

Alkali Blue 6B monosodium (IND) stock solution (e.g., 1 mM in a suitable solvent like DMSO, protected from light).

-

Protein of interest in a buffer that promotes aggregation (e.g., by adjusting pH, temperature, or adding inducing agents).

-

Control buffer.

-

Fluorometer or UV-Vis spectrophotometer.

Methodology:

-

Induce Protein Aggregation: Prepare a solution of the protein of interest at a concentration known to be prone to aggregation under specific conditions (e.g., elevated temperature, acidic pH). A non-aggregating control sample should also be prepared.

-

Incubation: Incubate the protein solutions under conditions that promote aggregation. Aliquots can be taken at different time points to study the kinetics of aggregation.

-

Dye Addition: To each aliquot, add a small volume of the Alkali Blue 6B stock solution to a final concentration that needs to be optimized for the specific protein and assay conditions (typically in the low micromolar range).

-

Spectroscopic Measurement:

-

Fluorescence: Excite the sample at the absorbance maximum of the bound dye (around 600-620 nm) and measure the emission spectrum. The peak emission wavelength is expected to be in the range of 630-670 nm. Record the fluorescence intensity at the emission maximum.

-

Absorbance: Measure the absorbance spectrum of the sample and note any shifts in the maximum absorbance wavelength (around 612 nm).[3]

-

-

Data Analysis: Plot the change in fluorescence intensity or absorbance as a function of time or experimental condition. An increase in fluorescence intensity or a shift in the absorbance spectrum would indicate an increase in protein aggregation.

Data Presentation

Quantitative data from protein interaction studies using Alkali Blue 6B should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Spectroscopic Properties of Alkali Blue 6B in the Presence of Monomeric and Aggregated Protein

| Condition | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) at λmax | Fluorescence Emission Maximum (λem) | Relative Fluorescence Intensity |

| Alkali Blue 6B alone | 610 nm | 25,000 M⁻¹cm⁻¹ | 640 nm | 1.0 |

| + Monomeric Protein | 615 nm | 30,000 M⁻¹cm⁻¹ | 645 nm | 5.0 |

| + Aggregated Protein | 625 nm | 45,000 M⁻¹cm⁻¹ | 650 nm | 25.0 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values will depend on the specific protein and experimental conditions.

Visualizations

Workflow for Monitoring Protein Aggregation

Caption: Experimental workflow for monitoring protein aggregation.

Principle of Dye-Protein Interaction and Signal Generation

Caption: Interaction of Alkali Blue 6B with different protein states.

References

The Chemistry of Color: An In-depth Technical Guide to Alkali Blue 6B Monosodium as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Alkali Blue 6B Monosodium (IND), a synthetic triphenylmethane dye, serves as a valuable pH indicator in various scientific applications, particularly in non-aqueous titrations. Its distinct color transition in the alkaline range provides a clear visual endpoint for chemical reactions. This technical guide delves into the core principles of how Alkali Blue 6B functions as a pH indicator, providing detailed chemical insights, quantitative data, and experimental protocols for its effective use.

Core Mechanism of pH Indication

The functionality of Alkali Blue 6B as a pH indicator is rooted in its molecular structure and the principles of acid-base chemistry. The color change is a direct consequence of alterations to its electronic configuration in response to changes in hydrogen ion concentration.

At a pH below 9.4, in its acidic form, the Alkali Blue 6B molecule possesses a highly conjugated system of pi electrons spanning across its three phenyl rings. This extensive conjugation allows the molecule to absorb light in the yellow-orange region of the visible spectrum, resulting in the transmission of blue light, which is the color we perceive.

As the pH of the solution increases and enters the transition range of 9.4 to 14.0, the molecule undergoes deprotonation. Specifically, in a sufficiently alkaline medium, a hydroxide ion (OH⁻) attacks the central carbon atom of the triphenylmethane structure. This nucleophilic attack disrupts the extensive conjugation of the molecule, leading to a significant change in its electronic structure. The resulting deprotonated form has a different chromophore that absorbs light at a longer wavelength, causing the observed color to shift from blue to red or reddish-violet.[1][2]

This reversible protonation and deprotonation process is the fundamental mechanism by which Alkali Blue 6B functions as a pH indicator.

Quantitative Data

The following table summarizes the key quantitative parameters of Alkali Blue 6B Monosodium as a pH indicator.

| Parameter | Value | Reference |

| Visual Transition Interval | pH 9.4 (Blue) to pH 14.0 (Red) | |

| Molecular Formula | C₃₇H₂₉N₃O₃S | [3] |

| Molecular Weight | 595.7 g/mol | [3] |

| Absorption Maximum (λmax) | 596 nm (in Methanol + 1ml 1N HCl) | |

| Absorption Maximum (λmax) | 612 nm | [4] |

Experimental Protocols

Preparation of Alkali Blue 6B Indicator Solution

A standard 0.1% (w/v) indicator solution can be prepared for general use in acid-base titrations.

Materials:

-

Alkali Blue 6B Monosodium powder

-

95% Ethanol

-

100 mL volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh 0.1 g of Alkali Blue 6B Monosodium powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of 95% ethanol to the flask.

-

Swirl the flask gently to dissolve the powder completely.

-

Once dissolved, add 95% ethanol to the flask until the solution reaches the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.[5][6]

Store the prepared indicator solution in a tightly sealed container, protected from light.

Spectrophotometric Determination of pKa

Principle:

The Henderson-Hasselbalch equation (pH = pKa + log([In⁻]/[HIn])) forms the basis of this method. By preparing a series of buffer solutions with known pH values across the indicator's transition range and measuring the absorbance of the indicator in each buffer, the ratio of the deprotonated form (In⁻) to the protonated form (HIn) can be determined. A plot of pH versus log([In⁻]/[HIn]) will yield a straight line with the pKa being the pH at which the concentration of the acidic and basic forms are equal (i.e., when log([In⁻]/[HIn]) = 0).[7][8][9]

Workflow:

Procedure:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the range of approximately 9.0 to 14.0.

-

Preparation of Indicator Stock Solution: Prepare a stock solution of Alkali Blue 6B in a suitable solvent (e.g., 95% ethanol).

-

Sample Preparation: To a constant volume of each buffer solution, add a small, constant volume of the Alkali Blue 6B stock solution.

-

Spectrophotometric Measurements:

-

Determine the absorption spectra of the fully protonated form (in a buffer with pH well below 9.4) and the fully deprotonated form (in a solution with pH well above 14.0).

-

From these spectra, identify the wavelengths of maximum absorbance (λmax) for both the acidic (blue) and basic (red) forms.

-

Measure the absorbance of each of the prepared buffer-indicator solutions at both of these wavelengths.

-

-

Data Analysis:

-

Using the measured absorbances, calculate the ratio of the concentrations of the deprotonated form ([In⁻]) to the protonated form ([HIn]) for each buffer solution.

-

Plot the pH of the buffer solutions on the y-axis against the logarithm of the calculated concentration ratio (log([In⁻]/[HIn])) on the x-axis.

-

The pKa of Alkali Blue 6B is the pH value at which the line of best fit crosses the y-axis (where log([In⁻]/[HIn]) = 0).[7][8][9]

-

Conclusion

Alkali Blue 6B Monosodium's function as a pH indicator is a clear demonstration of the relationship between molecular structure and visible properties. The reversible deprotonation of its triphenylmethane core in alkaline conditions leads to a distinct and reliable color change from blue to red. This in-depth understanding of its chemical mechanism, coupled with the provided quantitative data and experimental protocols, equips researchers, scientists, and drug development professionals with the necessary knowledge for its precise and effective application in the laboratory.

References

- 1. Buy Alkali Blue 6B (C.I. 42765) (EVT-13964830) [evitachem.com]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. Alkali Blue 6B (C.I. 42765) | C37H29N3O3S | CID 135532605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Absorption [Alkali Blue 6B] | AAT Bioquest [aatbio.com]

- 5. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]

- 6. » Alkali blue 6B solution 0.1% in ethanol, for acid-base titration [chemicals-direct.co.uk]

- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 8. Virtual Labs [mas-iiith.vlabs.ac.in]

- 9. egyankosh.ac.in [egyankosh.ac.in]

The Potential of Alkali Blue 6B Monosodium (IND) as a Chromogenic Sensor for Heavy Metal Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating issue of heavy metal contamination in our environment necessitates the development of robust, sensitive, and selective detection methodologies. This technical guide explores the potential of Alkali Blue 6B monosodium (IND), a commercially available triphenylmethane dye, as a chromogenic sensor for the detection of divalent heavy metal ions. This document synthesizes the available data on the interaction of Alkali Blue 6B with heavy metals, outlines a proposed mechanism of action, and provides detailed, albeit hypothetical, experimental protocols for its application in quantitative analysis. Furthermore, this guide presents a logical framework for the development of Alkali Blue 6B-based sensors, from initial solution-based assays to immobilized sensor platforms. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel analytical tools for environmental monitoring and safety assessment.

Introduction

Alkali Blue 6B monosodium (IND) is a water-soluble dye characterized by a complex aromatic structure incorporating multiple functional groups, including sulfonic acid (-SO3H), secondary amine (-NH-), and hydroxyl (-OH) moieties.[1] These groups are known to be effective chelating agents for divalent metal ions.[1] Research has demonstrated the capability of Alkali Blue 6B, when immobilized on a polymer matrix, to effectively adsorb heavy metals such as cadmium (Cd(II)), zinc (Zn(II)), and lead (Pb(II)) from aqueous solutions.[2] This inherent affinity for heavy metal ions suggests a strong potential for its use as a colorimetric or spectrophotometric detection reagent.

The principle of detection would rely on the formation of a complex between the Alkali Blue 6B molecule and the target heavy metal ion. This complexation is expected to induce a conformational change in the dye molecule, altering its electronic structure and, consequently, its light absorption properties. This change in the visible spectrum can be quantified to determine the concentration of the heavy metal ion.

Proposed Mechanism of Action and Signaling Pathway

The interaction between Alkali Blue 6B and divalent heavy metal ions is predicated on the principles of coordination chemistry. The sulfonic acid, amine, and hydroxyl groups on the dye molecule can act as ligands, donating lone pairs of electrons to the vacant orbitals of the metal ion to form a coordination complex.

Caption: Proposed signaling pathway for heavy metal detection using Alkali Blue 6B.

The formation of this complex is hypothesized to restrict the internal rotation of the phenyl rings within the triphenylmethane structure, leading to a change in the conjugation of the pi-electron system. This alteration in electronic transition energies would manifest as a measurable shift in the maximum absorbance wavelength (λmax) or a change in the molar absorptivity of the dye, providing a quantitative signal for the presence of the heavy metal.

Quantitative Data from Sorption Studies

| Heavy Metal Ion | Maximum Adsorption (mmol/m²) |

| Cadmium (Cd(II)) | 41.4 |

| Zinc (Zn(II)) | 52.4 |

| Lead (Pb(II)) | 64.5 |

| Data sourced from Denizli A., et al., Talanta, 1998.[2] |

These values demonstrate a high capacity for metal ion binding, suggesting that even in a solution-based assay, Alkali Blue 6B is likely to exhibit a significant response to the presence of these heavy metals.

Experimental Protocols

The following are proposed, hypothetical experimental protocols for the use of Alkali Blue 6B monosodium in heavy metal detection. These protocols are based on standard methodologies for colorimetric and spectrophotometric analysis and the known properties of Alkali Blue 6B.

In-Solution Colorimetric/Spectrophotometric Detection of Heavy Metals

This protocol outlines a method for the direct, in-solution quantitative analysis of heavy metals using Alkali Blue 6B.

Materials:

-

Alkali Blue 6B monosodium (IND)

-

Deionized water

-

Stock solutions (1000 ppm) of target heavy metal ions (e.g., CdCl₂, Pb(NO₃)₂, ZnSO₄)

-

Buffer solutions (e.g., acetate, phosphate) to control pH

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Alkali Blue 6B Solution: Prepare a stock solution of Alkali Blue 6B (e.g., 1 mM) in deionized water.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the target heavy metal ion by serial dilution of the stock solution.

-

Complex Formation: In a series of volumetric flasks, add a fixed volume of the Alkali Blue 6B stock solution and varying volumes of the heavy metal standard solutions. Dilute to the mark with a suitable buffer solution. A blank solution should be prepared with only the dye and buffer.

-

Incubation: Allow the solutions to stand for a predetermined time (e.g., 30 minutes) to ensure complete complex formation.[2]

-

Spectrophotometric Measurement: Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the Alkali Blue 6B-metal complex. Plot a calibration curve of absorbance at λmax versus the concentration of the heavy metal.

-

Sample Analysis: Treat unknown samples in the same manner as the standards and determine the heavy metal concentration from the calibration curve.

Caption: Workflow for in-solution spectrophotometric heavy metal detection.

Development of an Immobilized Alkali Blue 6B Sensor Film

This protocol describes the fabrication of a sensor film by immobilizing Alkali Blue 6B on a polymer matrix, adapted from the methodology of Denizli A., et al.[2]

Materials:

-

Alkali Blue 6B monosodium (IND)

-

2-Hydroxyethyl methacrylate (HEMA)

-

Azobisisobutyronitrile (AIBN) as initiator

-

Ethylene glycol dimethacrylate (EGDMA) as cross-linker

-

Polypropylene sheets

-

UV polymerization apparatus

Procedure:

-

Preparation of Polymerization Mixture: Prepare a solution of HEMA, EGDMA, and AIBN. Add Alkali Blue 6B to this mixture and ensure it is well-dissolved.

-

Film Casting: Pour the polymerization mixture between two polypropylene sheets separated by a spacer of desired thickness.

-

UV Polymerization: Expose the assembly to UV light for a specified duration to initiate polymerization and form the dye-immobilized film.[2]

-

Washing: Thoroughly wash the resulting film with deionized water to remove any unreacted monomers and non-covalently bound dye.

-

Sensor Application: The film can be immersed in a sample solution containing heavy metals. The change in color of the film can be measured using a spectrophotometer with a solid-sample holder or digitally imaged for colorimetric analysis.

Caption: Workflow for the fabrication and use of an immobilized sensor film.

Future Perspectives and Considerations

The application of Alkali Blue 6B monosodium for heavy metal detection is a promising area of research. Future work should focus on:

-

Systematic Evaluation: A comprehensive study of the spectral changes of Alkali Blue 6B in the presence of a wide range of heavy metal ions is required to determine its selectivity and identify potential interferences.

-

Optimization of Reaction Conditions: The effects of pH, temperature, and incubation time on the complex formation and color development should be thoroughly investigated to establish optimal analytical conditions.

-

Determination of Analytical Figures of Merit: Key performance indicators such as the limit of detection (LOD), limit of quantification (LOQ), linearity, and sensitivity need to be experimentally determined.

-

Leaching Studies: For immobilized sensors, the stability of the dye within the polymer matrix and the potential for leaching must be assessed to ensure the long-term reliability of the sensor.

Conclusion

Alkali Blue 6B monosodium possesses the key structural features necessary for a colorimetric heavy metal sensor. The existing data on its strong affinity for divalent heavy metal ions provides a solid foundation for further investigation into its analytical applications. The proposed experimental protocols in this guide offer a starting point for researchers to explore and develop novel detection methods based on this versatile dye. With further research and development, Alkali Blue 6B could become a valuable tool in the repertoire of analytical techniques for environmental monitoring and the protection of public health.

References

Whitepaper: A Guide to Investigating the Langmuir Aggregation of Proteins with Alkali Blue 6B

Introduction

The interaction between small molecules and proteins is a cornerstone of biological function and pharmaceutical science. Alkali Blue 6B (also known as C.I. 42765) is a synthetic, anionic triphenylmethane dye with multiple aromatic rings, making it a candidate for non-covalent interactions with proteins.[1][2] Its potential to induce or modify protein aggregation is of significant interest. Protein aggregation at interfaces is a critical phenomenon in various neurodegenerative diseases and in the stability of biopharmaceutical formulations.

The Langmuir monolayer technique offers a powerful and precisely controlled environment to study these interactions.[3] By forming a two-dimensional monolayer of protein at an air-water interface, researchers can manipulate surface pressure and molecular packing to mimic biological membranes and study the influence of ligands dissolved in the aqueous subphase.[4] This guide details the fundamental research approach to characterize the aggregation of a model protein, such as Bovine Serum Albumin (BSA), induced by Alkali Blue 6B using Langmuir film balance experiments, spectroscopy, and thermodynamic analysis.

Physicochemical Properties of Core Components

A foundational understanding of the individual components is critical before studying their interaction.

| Property | Alkali Blue 6B | Bovine Serum Albumin (BSA) (Model Protein) |

| IUPAC Name | 4-[[4-(phenylamino)phenyl]-[4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl]aniline;sulfuric acid | Not Applicable |

| Molecular Formula | C₃₇H₂₉N₃O₃S[5] | C₂₉₃₄H₄₆₂₄N₇₈₆O₈₉₈S₄₁ |

| Molecular Weight | 595.7 g/mol [5] | ~66.5 kDa |

| Key Features | Anionic dye, multiple aromatic rings, pH indicator (blue at pH 9.4 to red at pH 14.0).[1] | Globular protein, contains hydrophobic pockets and charged residues, intrinsic fluorescence from Tryptophan residues.[6][7] |

| Solubility | Soluble in organic solvents.[2] | Soluble in aqueous buffers. |

Experimental Design & Workflow

The overall experimental strategy involves preparing a protein monolayer at an air-water interface and introducing Alkali Blue 6B into the aqueous subphase to observe changes in the monolayer's properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy Alkali Blue 6B (C.I. 42765) (EVT-13964830) [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Langmuir Monolayer Techniques for the Investigation of Model Bacterial Membranes and Antibiotic Biodegradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkali Blue 6B (C.I. 42765) | C37H29N3O3S | CID 135532605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Spectroscopic Approach to Investigate the Molecular Interactions between the Newly Approved Irreversible ErbB blocker "Afatinib" and Bovine Serum Albumin | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols: Alkali Blue 6B Monosodium (IND) Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkali Blue 6B, also known by its Colour Index name Acid Blue 119, is a synthetic, alcohol-soluble dye.[1][2] In histological applications, it is primarily utilized to impart a vivid blue color to cellular structures, most notably nuclei and nucleic acids.[1][2] Its solubility in organic solvents makes it suitable for specific staining protocols where aqueous solutions are not ideal.[1] This document provides a detailed standard protocol for the application of Alkali Blue 6B monosodium (IND) in histological staining, compiled from best practices and known properties of the dye.

Principle of Staining

Alkali Blue 6B is an anionic dye. The staining mechanism is based on an electrostatic interaction between the negatively charged dye molecules and the positively charged components within the tissue. At an appropriate pH, the dye binds to basic proteins in the nuclei and cytoplasm, resulting in a distinct blue coloration. The use of an alcoholic solvent facilitates the penetration of the dye into the tissue. Differentiation, a critical step, is typically performed with a dilute alkaline or acidic solution to remove excess stain and enhance contrast.

Materials and Reagents

| Reagent/Material | Grade | Manufacturer Recommendation |

| Alkali Blue 6B (C.I. 42765) | Histological Grade | High-purity certified dye |

| Ethanol (95% and 100%) | ACS Grade | --- |

| Xylene or Xylene Substitute | Histological Grade | --- |

| Distilled or Deionized Water | --- | --- |

| Hydrochloric Acid (HCl) | ACS Grade | For differentiation |

| Lithium Carbonate | ACS Grade | For differentiation (alternative) |

| Eosin Y or other counterstain | Histological Grade | --- |

| Permanent Mounting Medium | --- | Compatible with xylene |

| Control Slides | --- | Appropriate tissue sections |

Experimental Protocols

Preparation of Staining Solutions

Alkali Blue 6B Staining Solution (1% w/v)

-

Alkali Blue 6B Powder: 1 g

-

95% Ethanol: 100 mL

Procedure:

-

Add 1 gram of Alkali Blue 6B powder to 100 mL of 95% ethanol.

-

Stir until the dye is completely dissolved. A magnetic stirrer can be used for efficient mixing.

-

Filter the solution before use to remove any undissolved particles.

-

Store in a tightly capped bottle at room temperature.

Differentiating Solution (Acid Alcohol)

-

Hydrochloric Acid, concentrated: 1 mL

-

70% Ethanol: 1000 mL

Procedure:

-

Carefully add the concentrated hydrochloric acid to the 70% ethanol.

-

Mix thoroughly.

-

Store in a labeled, acid-resistant bottle.

Staining Procedure for Paraffin-Embedded Sections

This protocol is optimized for formalin-fixed, paraffin-embedded tissue sections of 4-5 µm thickness.

| Step | Reagent | Time | Purpose |

| 1 | Xylene (or substitute) | 2 changes, 5 min each | Deparaffinization |

| 2 | 100% Ethanol | 2 changes, 3 min each | Rehydration |

| 3 | 95% Ethanol | 2 changes, 3 min each | Rehydration |

| 4 | 70% Ethanol | 3 min | Rehydration |

| 5 | Distilled Water | 5 min | Rehydration |

| 6 | Alkali Blue 6B Staining Solution | 15-30 min | Primary Staining |

| 7 | 95% Ethanol | Brief rinse | Remove excess stain |

| 8 | Differentiating Solution | A few seconds to 1 min | Differentiation |

| 9 | Running Tap Water | 5 min | Stop differentiation |

| 10 | Counterstain (e.g., Eosin Y) | 1-2 min | Counterstaining |

| 11 | 95% Ethanol | 2 changes, 1 min each | Dehydration |

| 12 | 100% Ethanol | 2 changes, 2 min each | Dehydration |

| 13 | Xylene (or substitute) | 2 changes, 5 min each | Clearing |

| 14 | Permanent Mounting Medium | --- | Mounting |

Quality Control

-

Positive Control: A tissue section known to contain the target structures (e.g., a section of the small intestine or skin) should be stained concurrently to ensure the reagents and protocol are performing correctly.

-

Negative Control: A slide processed without the primary stain (Alkali Blue 6B) can be used to assess for non-specific staining by the counterstain.

Expected Results

| Tissue Component | Staining Color |

| Nuclei | Dark Blue |

| Cytoplasm | Light Blue |

| Muscle Fibers | Pink/Red (with Eosin Y counterstain) |

| Collagen | Pink/Red (with Eosin Y counterstain) |

| Erythrocytes | Red/Orange (with Eosin Y counterstain) |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak Staining | - Staining time too short- Staining solution depleted- Over-differentiation | - Increase staining time- Prepare fresh staining solution- Reduce time in differentiating solution |

| Overstaining | - Staining time too long- Inadequate differentiation | - Reduce staining time- Increase time in differentiating solution |

| Precipitate on Section | - Staining solution not filtered | - Filter the staining solution before use |

| Uneven Staining | - Incomplete deparaffinization- Sections allowed to dry out | - Ensure complete deparaffinization- Keep slides moist throughout the procedure |

Diagrams

Experimental Workflow

References

Application Notes and Protocols: Alkali Blue 6B Monosodium (IND) in Light Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkali Blue 6B monosodium (IND), also known as Acid Blue 110, is a synthetic dye recognized for its vibrant blue color.[1][2] While it has applications as a pH indicator, its properties also make it a valuable tool in light microscopy for histological staining.[1][2] This document provides detailed protocols and data for the application of Alkali Blue 6B in staining cellular structures, particularly nuclei and nucleic acids, offering a reliable method for visualizing tissue and cell morphology.

Physicochemical and Spectral Properties

Alkali Blue 6B is an acidic dye that is soluble in organic solvents like ethanol and insoluble in water.[1][2] Its staining mechanism is based on an acid-base reaction, allowing it to bind to basic cellular components. The vivid blue shade it imparts offers excellent contrast for microscopic examination.[1]

Table 1: Physicochemical and Spectral Data for Alkali Blue 6B Monosodium (IND)

| Property | Value | Reference |

| Molecular Formula | C37H29N3O3S | [1] |

| Molecular Weight | 595.7 g/mol | Abcam |

| Appearance | Dark blue powder or granules | [1][2] |

| Solubility | Soluble in ethanol, insoluble in water | [1][2] |

| Absorbance Peak (λmax) | 612 nm | AAT Bioquest |

| pH Indicator Range | pH 9.4 (Blue) to pH 14.0 (Red) | Abcam |

Key Applications in Light Microscopy

Alkali Blue 6B is primarily utilized in histological staining to highlight cellular structures such as nuclei and nucleic acids.[1][2] Its strong and stable staining provides reproducible and enduring results, making it a cost-effective choice for various laboratory applications in histology, cytology, and microbiology.[1][2]

Protocol 1: Staining of Nuclei and Nucleic Acids in Paraffin-Embedded Tissue Sections

This protocol outlines the procedure for using Alkali Blue 6B to stain nuclei and nucleic acids in formalin-fixed, paraffin-embedded tissue sections.

Materials and Reagents:

-

Alkali Blue 6B monosodium (IND) powder

-

95% Ethanol

-

Distilled water

-

Xylene

-

Graded ethanol series (100%, 95%, 70%)

-

Acid alcohol (1% HCl in 70% ethanol) - for differentiation (optional)

-

Eosin Y or other suitable counterstain

-

Mounting medium

-

Coplin jars or staining dishes

-

Microscope slides with paraffin-embedded tissue sections

Solution Preparation:

1% Alkali Blue 6B Staining Solution:

-

Dissolve 1 gram of Alkali Blue 6B powder in 100 mL of 95% ethanol.

-

Stir until fully dissolved. The solution should be stable.

Staining Procedure:

-

Deparaffinization and Hydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% ethanol for 3 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the 1% Alkali Blue 6B staining solution for 10-20 minutes at room temperature. Incubation time may be optimized based on tissue type and thickness.

-

-

Rinsing:

-

Briefly rinse the slides in 95% ethanol to remove excess stain.

-

-

Differentiation (Optional):

-

If the staining is too intense, briefly dip the slides in acid alcohol (1-3 dips) to remove excess stain.

-

Immediately stop the differentiation by rinsing thoroughly in running tap water.

-

This step should be monitored microscopically to achieve the desired staining intensity.

-

-

Counterstaining:

-

Immerse slides in Eosin Y solution for 30 seconds to 2 minutes, depending on the desired intensity of the counterstain.

-

Wash gently in running tap water.

-

-

Dehydration and Clearing:

-

Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) for 3 minutes each.

-

Clear in two changes of xylene for 5 minutes each.

-

-

Mounting:

-

Apply a coverslip with a permanent mounting medium.

-

Expected Results:

-

Nuclei and Nucleic Acids: Blue

-

Cytoplasm and other tissue elements: Pink to red (with Eosin counterstain)

Experimental Workflow for Nuclear Staining

Protocol 2: Myelin Staining in Paraffin-Embedded Nervous Tissue Sections (Hypothetical Protocol)

While Luxol Fast Blue is the standard and well-established method for myelin staining, this hypothetical protocol adapts the properties of Alkali Blue 6B for this purpose. This is an exploratory procedure and may require significant optimization. The principle relies on the binding of the dye to the phospholipid components of the myelin sheath.

Materials and Reagents:

-

Alkali Blue 6B monosodium (IND) powder

-

95% Ethanol

-

Distilled water

-

Xylene

-

Graded ethanol series (100%, 95%, 70%)

-

Lithium carbonate solution (0.05% aqueous)

-

Cresyl violet or Nuclear Fast Red for counterstaining

-

Mounting medium